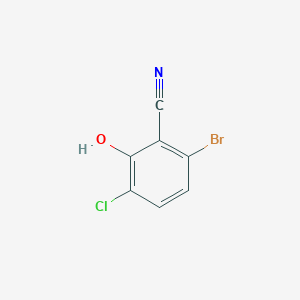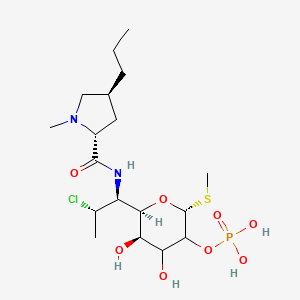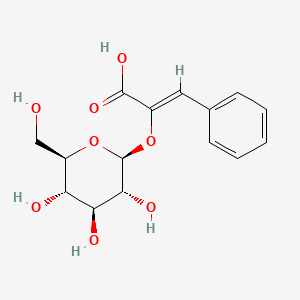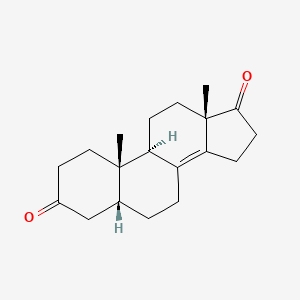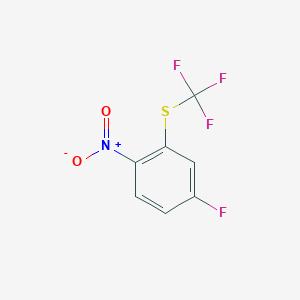
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is an organic compound with the molecular formula C7H3F4NO2S This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluorobenzene followed by the introduction of the trifluoromethylsulfanyl group. The nitration process involves the reaction of 4-fluorobenzene with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The trifluoromethylsulfanyl group can be introduced using reagents such as trifluoromethylsulfenyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Nucleophilic Substitution: Nucleophiles such as phenoxide ions.
Major Products Formed
Reduction: 4-Fluoro-1-amino-2-(trifluoromethylsulfanyl)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the trifluoromethylsulfanyl group.
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethylsulfanyl.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Similar but with a trifluoromethoxy group.
Uniqueness
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C7H3F4NO2S |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
4-fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3F4NO2S/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
InChI Key |
GAEJBTOJWKVVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)


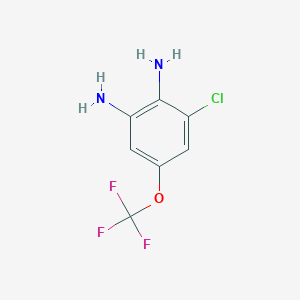
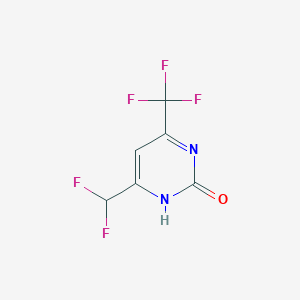
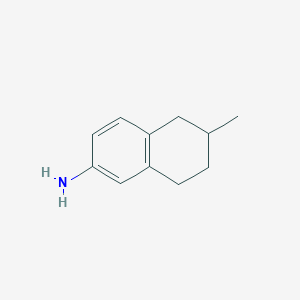
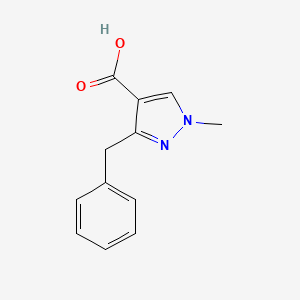

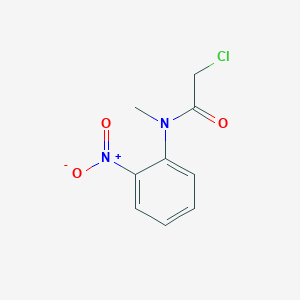
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
